molecular formula C14H19NO B14331559 8-[(Piperidin-1-yl)methyl]bicyclo[4.2.0]octa-1,3,5-trien-3-ol CAS No. 103927-57-7

8-[(Piperidin-1-yl)methyl]bicyclo[4.2.0]octa-1,3,5-trien-3-ol

Cat. No.: B14331559
CAS No.: 103927-57-7
M. Wt: 217.31 g/mol
InChI Key: VKDUQRPQLKXQLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-[(Piperidin-1-yl)methyl]bicyclo[420]octa-1,3,5-trien-3-ol is a complex organic compound that features a bicyclic structure with a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(Piperidin-1-yl)methyl]bicyclo[4.2.0]octa-1,3,5-trien-3-ol typically involves the following steps:

    Formation of the bicyclic core: This can be achieved through a series of cyclization reactions starting from simple aromatic precursors.

    Introduction of the piperidine moiety: This step often involves nucleophilic substitution reactions where a piperidine derivative is introduced to the bicyclic core.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance reaction efficiency and yield. Catalysts and reagents are carefully selected to minimize by-products and ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

8-[(Piperidin-1-yl)methyl]bicyclo[4.2.0]octa-1,3,5-trien-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove the hydroxyl group or to alter the bicyclic structure.

    Substitution: The piperidine moiety can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a variety of functional groups to the piperidine moiety.

Scientific Research Applications

8-[(Piperidin-1-yl)methyl]bicyclo[4.2.0]octa-1,3,5-trien-3-ol has several applications in scientific research:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or mechanical properties.

    Biological Research: It is used in studies to understand its interactions with enzymes and receptors, providing insights into its potential therapeutic uses.

    Industrial Applications: The compound is explored for its use in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 8-[(Piperidin-1-yl)methyl]bicyclo[4.2.0]octa-1,3,5-trien-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine moiety can interact with active sites, while the bicyclic structure provides stability and specificity. These interactions can modulate biological pathways, leading to various therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[4.2.0]octa-1,3,5-triene: A structurally similar compound without the piperidine moiety.

    Benzocyclobutene: Another bicyclic compound with different functional groups.

    Azabicyclo[4.2.0]octa-1,3,5-trien-8-one: A compound with a similar bicyclic core but different substituents.

Uniqueness

8-[(Piperidin-1-yl)methyl]bicyclo[4.2.0]octa-1,3,5-trien-3-ol is unique due to the presence of the piperidine moiety, which enhances its interaction with biological targets and provides additional functional versatility. This makes it a valuable compound for various applications in medicinal chemistry and materials science.

Properties

CAS No.

103927-57-7

Molecular Formula

C14H19NO

Molecular Weight

217.31 g/mol

IUPAC Name

8-(piperidin-1-ylmethyl)bicyclo[4.2.0]octa-1(6),2,4-trien-3-ol

InChI

InChI=1S/C14H19NO/c16-13-5-4-11-8-12(14(11)9-13)10-15-6-2-1-3-7-15/h4-5,9,12,16H,1-3,6-8,10H2

InChI Key

VKDUQRPQLKXQLT-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC2CC3=C2C=C(C=C3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.